molecular formula C15H24N2O2 B13727549 5-Amino-N,N-diethyl-2-isobutoxybenzamide

5-Amino-N,N-diethyl-2-isobutoxybenzamide

Cat. No.: B13727549
M. Wt: 264.36 g/mol
InChI Key: FCTQZXWWKYQENN-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-2-isobutoxybenzamide is an organic compound with a complex structure that includes an amino group, diethyl groups, and an isobutoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-diethyl-2-isobutoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with diethylamine and isobutyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution and amide formation, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-diethyl-2-isobutoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

5-Amino-N,N-diethyl-2-isobutoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-2-isobutoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N,N-diethyl-2-methoxybenzamide
  • 5-Amino-N,N-diethyl-2-ethoxybenzamide
  • 5-Amino-N,N-diethyl-2-propoxybenzamide

Uniqueness

5-Amino-N,N-diethyl-2-isobutoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C15H24N2O2/c1-5-17(6-2)15(18)13-9-12(16)7-8-14(13)19-10-11(3)4/h7-9,11H,5-6,10,16H2,1-4H3

InChI Key

FCTQZXWWKYQENN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)N)OCC(C)C

Origin of Product

United States

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